

# In-Depth Technical Guide: 2-(Difluoromethoxy)phenylacetonitrile (CAS 41429-22-5)

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## Compound of Interest

Compound Name: 2-(Difluoromethoxy)phenylacetonitrile

Cat. No.: B1301631

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## Introduction

**2-(Difluoromethoxy)phenylacetonitrile** is a fluorinated aromatic nitrile that holds potential as a key building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group can significantly influence the physicochemical and pharmacological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the available technical information for **2-(Difluoromethoxy)phenylacetonitrile**, including its properties, synthesis, and safety information.

## Physicochemical Properties

Quantitative data for **2-(Difluoromethoxy)phenylacetonitrile** is summarized in the table below. This information is compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	41429-22-5	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>2</sub> NO	[1][3]
Molecular Weight	183.16 g/mol	[3]
Boiling Point	248.7 °C	[3]
Density	1.213 g/cm <sup>3</sup>	[3]
Purity	≥99%	
Physical Form	Liquid	

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Difluoromethoxy)phenylacetonitrile** is not readily available in the public domain, a plausible synthetic route can be inferred from general methods for preparing phenylacetonitrile derivatives. The most common approach involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

A likely precursor for this synthesis is 2-(difluoromethoxy)benzyl bromide. The synthesis of phenylacetonitriles from benzyl halides is a well-established reaction. For instance, the synthesis of 2-(trifluoromethyl)phenylacetonitrile is achieved by reacting o-trifluoromethylbenzyl bromide with potassium cyanide in a mixture of ethanol and water under reflux.[4] A similar procedure could be adapted for **2-(Difluoromethoxy)phenylacetonitrile**.

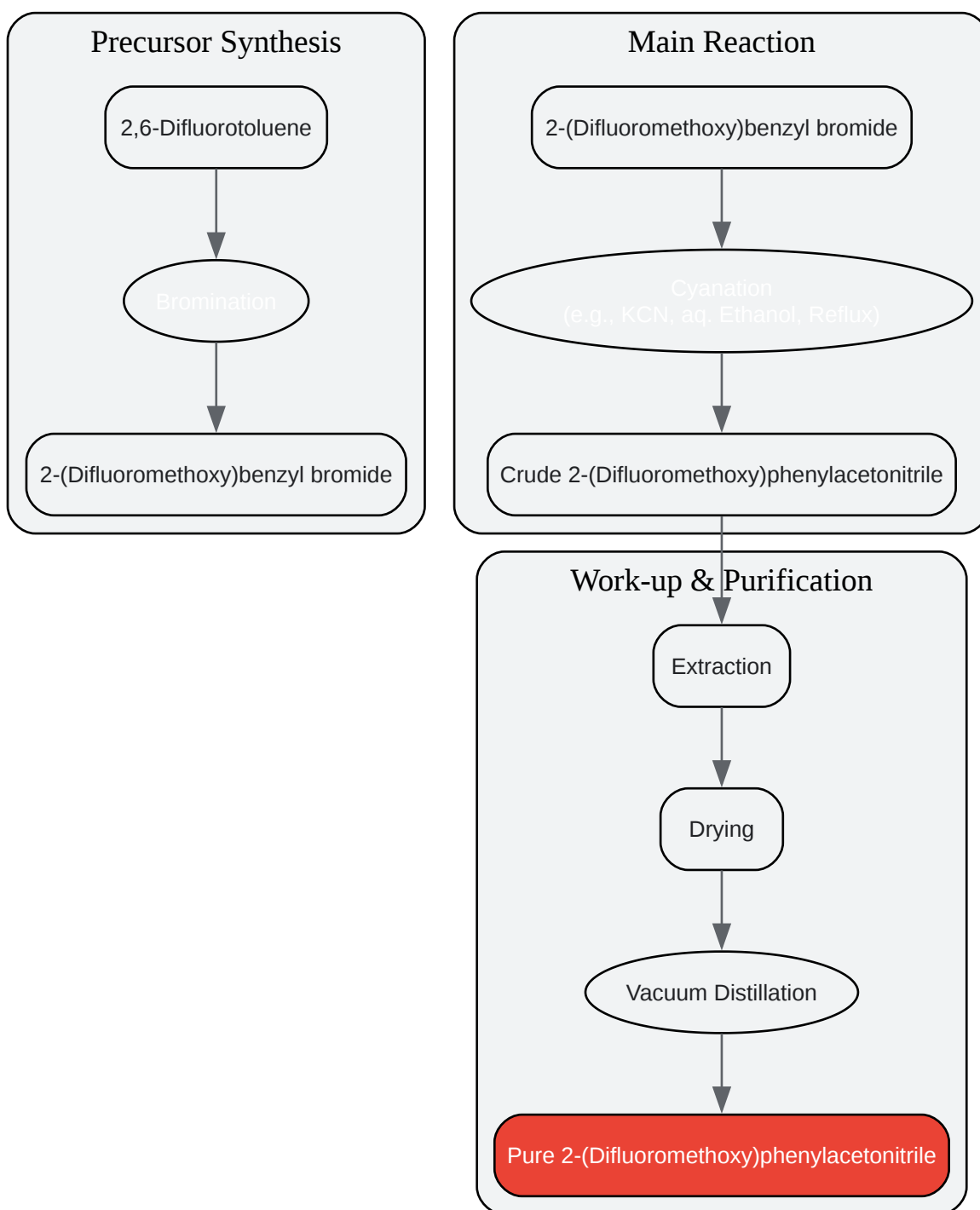
Hypothetical Experimental Protocol:

- Step 1: Synthesis of 2-(difluoromethoxy)benzyl bromide (Precursor). This intermediate can be synthesized, for example, through the bromination of 2,6-difluorotoluene.
- Step 2: Cyanation. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, 2-(difluoromethoxy)benzyl bromide would be dissolved in a suitable solvent, such as aqueous ethanol or acetonitrile.[4][5] An excess of a cyanide salt, like sodium cyanide or potassium cyanide, would then be added. The reaction mixture would be heated to reflux

and monitored for completion using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

- Step 3: Work-up and Purification. Upon completion, the reaction mixture would be cooled to room temperature and diluted with water. The aqueous phase would be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).<sup>[4][6]</sup> The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure. The crude product would then be purified by vacuum distillation to yield pure **2-(Difluoromethoxy)phenylacetonitrile**.<sup>[4]</sup>

Logical Workflow for Synthesis:



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Caption: Plausible synthetic workflow for **2-(Difluoromethoxy)phenylacetonitrile**.

## Spectroscopic Characterization

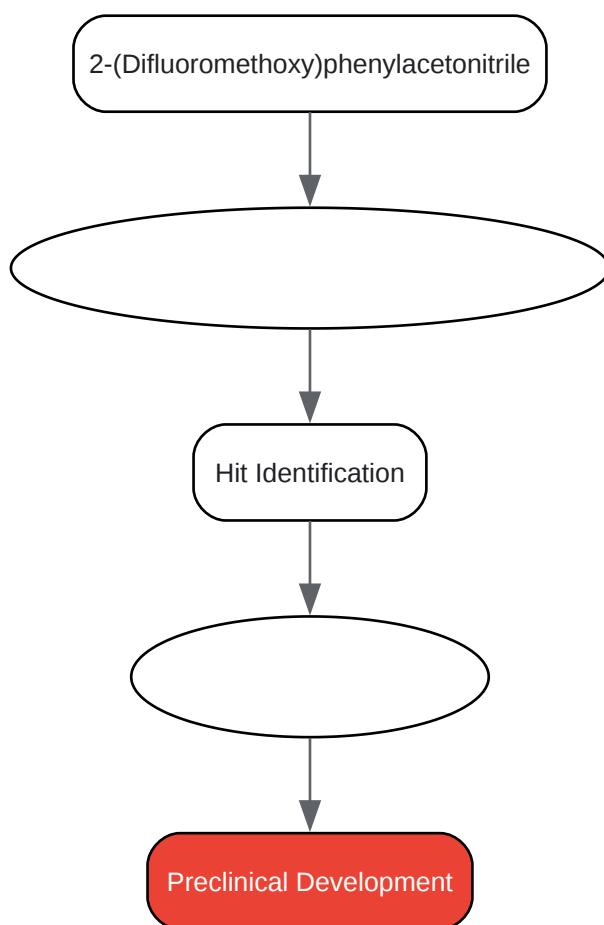
Specific spectroscopic data (NMR, IR, MS) for **2-(Difluoromethoxy)phenylacetonitrile** is not publicly available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

## Biological Activity and Applications in Drug Development

Currently, there is no publicly available information on the biological activity of **2-(Difluoromethoxy)phenylacetonitrile** or its specific applications in drug development. Phenylacetonitrile derivatives are known to be versatile intermediates in the synthesis of various pharmaceuticals. The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate other pharmacokinetic and pharmacodynamic properties.

Given its structural features, **2-(Difluoromethoxy)phenylacetonitrile** could potentially serve as a fragment in fragment-based drug discovery (FBDD) or as a starting material for the synthesis of more complex molecules targeting a range of biological entities such as enzymes or receptors. For instance, some estratriene derivatives containing a 2-difluoromethoxy group have been investigated as inhibitors of steroid sulfatase and tubulin polymerization.<sup>[7]</sup>

Potential Research Workflow for Biological Evaluation:



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Caption: General workflow for the biological evaluation of a novel chemical entity.

## Safety and Handling

**2-(Difluoromethoxy)phenylacetonitrile** is classified as a toxic substance.[3] Safety data sheets from various suppliers indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation.

Hazard Statements:

- Toxic if swallowed.[8]
- Toxic in contact with skin.[8]
- Causes skin irritation.[8]

- Causes serious eye irritation.[8]
- May cause respiratory irritation.[8]

#### Precautionary Measures:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/protective clothing/eye protection/face protection.
- IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- IF ON SKIN: Wash with plenty of soap and water.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Store in a well-ventilated place. Keep container tightly closed.
- Dispose of contents/container to an approved waste disposal plant.

## Conclusion

**2-(Difluoromethoxy)phenylacetonitrile** is a chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While detailed experimental and biological data are currently limited in the public domain, its structural characteristics suggest it could be a valuable tool for medicinal chemists. Further research is needed to fully elucidate its synthetic accessibility, and pharmacological profile, and to explore its potential in drug discovery programs. Researchers handling this compound should adhere to strict safety protocols due to its toxicity.

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